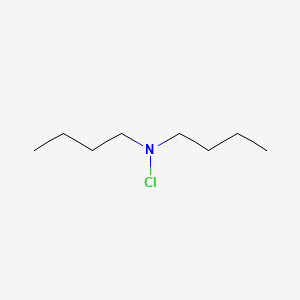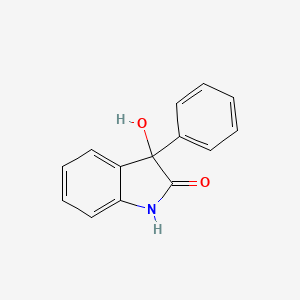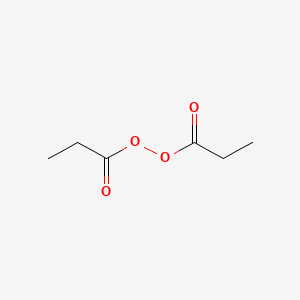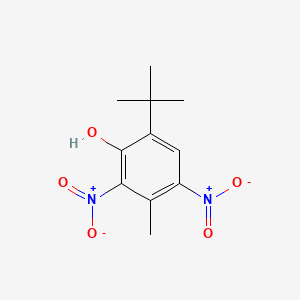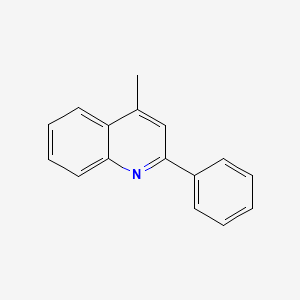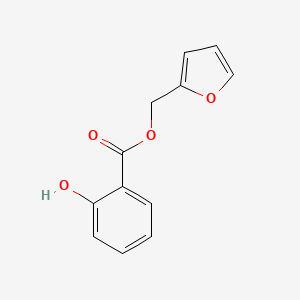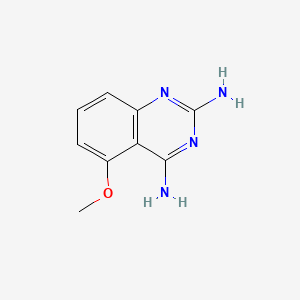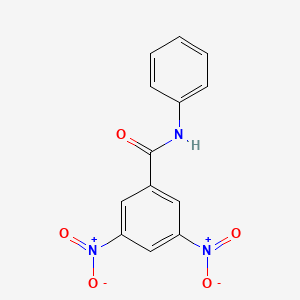
3,5-dinitro-N-phenylbenzamide
Vue d'ensemble
Description
3,5-dinitro-N-phenylbenzamide is an organic compound with the molecular formula C13H9N3O5 . It has a molecular weight of 287.228 Da .
Synthesis Analysis
The synthesis of 3,5-dinitro-N-phenylbenzamide and its derivatives has been reported in the literature . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of 3,5-dinitro-N-phenylbenzamide consists of a benzamide core with two nitro groups at the 3 and 5 positions of the benzene ring . The molecule also contains a phenyl group attached to the nitrogen atom of the amide group .Applications De Recherche Scientifique
Biosensing Applications
3,5-Dinitro-N-phenylbenzamide has been used in the development of highly sensitive biosensors. For example, Karimi-Maleh et al. (2014) developed a biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This biosensor exhibited strong electron mediating behavior and was successful in determining these analytes in real samples (Karimi-Maleh et al., 2014).
Environmental Applications
Yan et al. (2017) researched the decomposition of 3,5-dinitrobenzamide in aqueous solutions during UV/hydrogen peroxide and UV/titanium dioxide oxidation processes. This study is significant for understanding the removal of 3,5-dinitrobenzamide from wastewater and surface water, highlighting its environmental impact (Yan et al., 2017).
Photovoltaic Device Applications
Stylianakis et al. (2012) linked 3,5-dinitrobenzoyl chloride to graphene oxide nanosheets, using it as an electron acceptor material in bulk heterojunction photovoltaic devices. This application significantly improved the performance and efficiency of these devices (Stylianakis et al., 2012).
Medical Research Applications
Li et al. (2018) identified N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 as potent antitubercular agents. These compounds showed excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).
Polymer Science Applications
Zhukova et al. (2014) synthesized 3,5-diamino-N-phenylbenzamide and prepared thermoplastic polyimides based on it.
Scientific Research Applications of 3,5-Dinitro-N-phenylbenzamide
Biosensor Development
- Highly Sensitive Biosensors : Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor showed potent electron mediating behavior and was effective for determining glutathione and piroxicam in various samples. The study demonstrates the potential of 3,5-dinitro-N-phenylbenzamide in developing sensitive and selective biosensing tools for medical and environmental applications (Karimi-Maleh et al., 2014).
Environmental Science
- Decomposition in Wastewater Treatment : Yan et al. (2017) investigated the decomposition of 3,5-dinitrobenzamide in aqueous solutions using UV/H2O2 and UV/TiO2 oxidation processes. The study highlighted the potential of these processes in decomposing organic contaminants like 3,5-dinitrobenzamide, which is significant for environmental remediation and water treatment technologies (Yan et al., 2017).
Photovoltaic Devices
- Graphene Oxide Linkage for Improved Performance : Stylianakis et al. (2012) linked 3,5-dinitrobenzoyl chloride to graphene oxide nanosheets to create an electron acceptor material in bulk heterojunction photovoltaic devices. This innovation significantly improved the devices' performance, indicating the potential of 3,5-dinitro-N-phenylbenzamide derivatives in enhancing solar energy technologies (Stylianakis et al., 2012).
Medical Research
- Antitubercular Agents : Li et al. (2018) identified N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 as potent antitubercular agents. These compounds showed excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, marking an important advancement in tuberculosis treatment (Li et al., 2018).
Polymer Science
- Thermoplastic Polyimides Development : Zhukova et al. (2014) synthesized 3,5-diamino-N-phenylbenzamide and developed thermoplastic polyimides based on it. This research offers new insights into the design of polymeric materials with specific gas transport and physicochemical properties, potentially useful in various industrial applications (Zhukova et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dinitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h1-8H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVGHFBGSNDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323290 | |
| Record name | 3,5-Dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dinitro-N-phenylbenzamide | |
CAS RN |
7461-51-0 | |
| Record name | 3,5-Dinitro-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


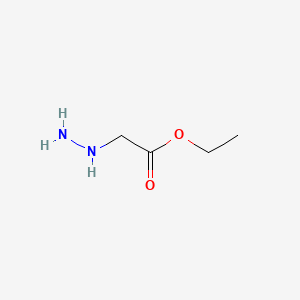
![1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1606922.png)
